6-phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane
Description
6-Phenyl-2-[3-(1H-pyrazol-1-yl)benzoyl]-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a bicyclic 2-azaspiro[3.3]heptane core. This structure features two fused three-membered rings connected via a nitrogen atom at position 2. The compound is further substituted with a phenyl group at position 6 and a benzoyl group at position 2, which is modified with a pyrazole ring at the meta position. The spirocyclic framework imparts rigidity, enhancing binding selectivity and metabolic stability, making it a candidate for drug discovery .
Properties
IUPAC Name |
(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-21(18-8-4-9-20(12-18)25-11-5-10-23-25)24-15-22(16-24)13-19(14-22)17-6-2-1-3-7-17/h1-12,19H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMNWHZMTKZPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Azaspiro[3.3]heptane Derivatives
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s pyrazole-benzoyl group balances lipophilicity (clogP 3.8) and moderate solubility, making it suitable for oral administration.
- Sulfonyl-containing derivatives (e.g., ) show higher plasma protein binding (>90%) but lower solubility, limiting bioavailability.
- Fluorinated analogues () excel in metabolic stability, critical for prolonged therapeutic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
